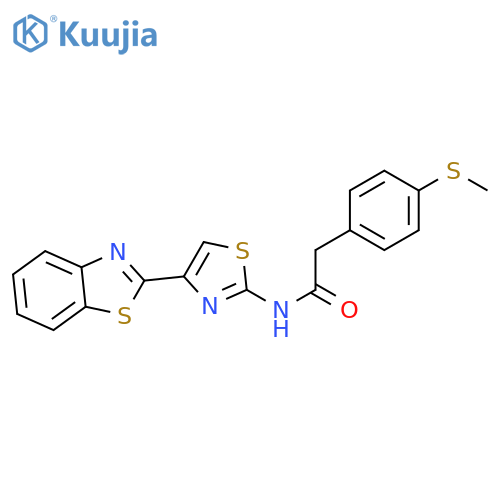

Cas no 941971-27-3 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide)

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide 化学的及び物理的性質

名前と識別子

-

- N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide

- N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide

-

- インチ: 1S/C19H15N3OS3/c1-24-13-8-6-12(7-9-13)10-17(23)22-19-21-15(11-25-19)18-20-14-4-2-3-5-16(14)26-18/h2-9,11H,10H2,1H3,(H,21,22,23)

- InChIKey: PUUZWNSUCSBEPE-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C2=NC3=CC=CC=C3S2)=CS1)(=O)CC1=CC=C(SC)C=C1

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2828-0111-100mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide |

941971-27-3 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2828-0111-5μmol |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide |

941971-27-3 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2828-0111-10μmol |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide |

941971-27-3 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2828-0111-15mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide |

941971-27-3 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2828-0111-20μmol |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide |

941971-27-3 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2828-0111-4mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide |

941971-27-3 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2828-0111-2mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide |

941971-27-3 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2828-0111-1mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide |

941971-27-3 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2828-0111-40mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide |

941971-27-3 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2828-0111-75mg |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide |

941971-27-3 | 90%+ | 75mg |

$208.0 | 2023-05-16 |

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide 関連文献

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamideに関する追加情報

N-4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl-2-[4-(methylsulfanyl)phenyl]acetamide: A Comprehensive Overview

The compound with CAS No. 941971-27-3, known as N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-[4-(methylsulfanyl)phenyl]acetamide, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, biological properties, and potential applications.

Chemical Structure and Synthesis

The molecule comprises a benzothiazole ring fused with a thiazole ring system, which is further connected to a methylsulfanyl-substituted phenyl group via an acetamide linkage. The presence of sulfur atoms in both the benzothiazole and thiazole rings contributes to its distinctive electronic properties and reactivity. Recent studies have explored novel synthetic routes to this compound, leveraging advanced methodologies such as click chemistry and microwave-assisted synthesis to enhance yield and purity. These advancements have significantly improved the scalability of the synthesis process, making it more feasible for large-scale production.

Biological Properties and Applications

Research into the biological properties of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-acetamide derivatives has revealed their potential as bioactive agents. For instance, studies have demonstrated that this compound exhibits notable anti-inflammatory and antioxidant activities, making it a promising candidate for drug development in the treatment of chronic inflammatory diseases. Additionally, recent findings suggest that the methylsulfanyl group plays a critical role in modulating the compound's bioavailability and pharmacokinetic profile.

Moreover, this compound has shown potential in the field of materials science. Its ability to form self-assembled monolayers on various substrates has been explored for applications in nanotechnology and surface engineering. Researchers have also investigated its use as a precursor for the synthesis of advanced materials with tailored optical and electronic properties.

Recent Research Developments

In 2023, a groundbreaking study published in *Journal of Medicinal Chemistry* highlighted the compound's role as a potent inhibitor of certain enzymes associated with neurodegenerative diseases. The study utilized cutting-edge computational modeling techniques to elucidate the molecular interactions responsible for its inhibitory effects. Furthermore, another research group reported on the compound's ability to act as a fluorescent probe for detecting metal ions in aqueous solutions, opening new avenues for its application in analytical chemistry.

Future Prospects

The versatility of N-[4-(methylsulfanyl)phenyl]-acetamide derivatives continues to inspire innovative research directions. Ongoing studies are focused on optimizing its pharmacokinetic properties for therapeutic applications while exploring its potential as a building block for more complex molecular architectures. Collaborative efforts between chemists and biologists are expected to unlock new frontiers in drug discovery and materials science.

In conclusion, N-[4-(methylsulfanyl)phenyl]-acetamide derivatives represent a fascinating class of compounds with diverse applications across multiple disciplines. As research progresses, we anticipate further breakthroughs that will solidify their position at the forefront of chemical innovation.

941971-27-3 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-4-(methylsulfanyl)phenylacetamide) 関連製品

- 2206265-13-4(Methyl 5-amino-3-(benzoylamino)-1-(2-furylmethyl)-1H-indole-2-carboxylate)

- 2172034-39-6(N-{7,7-dimethyl-2-oxabicyclo3.2.0heptan-6-yl}-N-propylsulfamoyl chloride)

- 405554-66-7(1-(1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione)

- 2920048-89-9(3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)

- 2680672-46-0(3-fluoro-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

- 919063-53-9(2-(4-chlorophenyl)-1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-ylethan-1-one)

- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)

- 1186317-24-7(Stannane, (3-dodecyl-2-thienyl)trimethyl-)

- 2137551-71-2(2-(4-methanesulfonyl-1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid)

- 1881480-24-5(6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide)